Cas no 81381-68-2 (2-Propen-1-one,1-[3-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2,4-dihydroxyphenyl]-3-(2,4-dihydroxyphenyl)-,(2E)-)
![2-Propen-1-one,1-[3-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2,4-dihydroxyphenyl]-3-(2,4-dihydroxyphenyl)-,(2E)- structure](https://fr.kuujia.com/scimg/cas/81381-68-2x500.png)
81381-68-2 structure
Nom du produit:2-Propen-1-one,1-[3-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2,4-dihydroxyphenyl]-3-(2,4-dihydroxyphenyl)-,(2E)-
2-Propen-1-one,1-[3-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2,4-dihydroxyphenyl]-3-(2,4-dihydroxyphenyl)-,(2E)- Propriétés chimiques et physiques
Nom et identifiant
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- 2-Propen-1-one,1-[3-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2,4-dihydroxyphenyl]-3-(2,4-dihydroxyphenyl)-,(2E)-
- (E)-1-[3-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one
- 2-Propen-1-one, 1-(3-((1S,5R,6S)-6-(2,4-dihydroxy-3-(3-methyl-2-buteny l)benzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl)-2,4-dih ydroxyphenyl)-3-(2,4-dihydroxyphenyl)-, (2E)-
- 2-Propen-1-one,1-[3-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohe
- 2-Propen-1-one, 1-(3-((1S,5R,6S)-6-(2,4-dihydroxy-3-(3-methyl-2-butenyl)benzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl)-2,4-dihydroxyphenyl)-3-(2,4-dihydroxyphenyl)-, (2E)-
- 81381-68-2
- Kuwanon I
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- Piscine à noyau: InChI=1S/C40H38O10/c1-20(2)4-9-26-32(44)14-12-28(38(26)48)40(50)36-29(25-10-8-24(42)19-35(25)47)16-21(3)17-30(36)37-33(45)15-11-27(39(37)49)31(43)13-6-22-5-7-23(41)18-34(22)46/h4-8,10-15,17-19,29-30,36,41-42,44-49H,9,16H2,1-3H3/b13-6+/t29-,30-,36-/m0/s1
- La clé Inchi: KBAPHKOHTBBCTO-PLGQSUQOSA-N
- Sourire: CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)C=CC5=C(C=C(C=C5)O)O)O
Propriétés calculées
- Qualité précise: 678.246497
- Masse isotopique unique: 678.246497
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 8
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 50
- Nombre de liaisons rotatives: 9
- Complexité: 1270
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 7.8
- Surface topologique des pôles: 196
Propriétés expérimentales
- Dense: 1.394
- Point d'ébullition: 956.9°C at 760 mmHg
- Point d'éclair: 546.3°C
- Indice de réfraction: 1.708
2-Propen-1-one,1-[3-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2,4-dihydroxyphenyl]-3-(2,4-dihydroxyphenyl)-,(2E)- Littérature connexe
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Sompong Boonsri,Christian Gunawan,Elizabeth H. Krenske,Mark A. Rizzacasa Org. Biomol. Chem. 2012 10 6010
81381-68-2 (2-Propen-1-one,1-[3-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2,4-dihydroxyphenyl]-3-(2,4-dihydroxyphenyl)-,(2E)-) Produits connexes
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